molecular formula C23H25N5O B5347230 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide

Cat. No. B5347230
M. Wt: 387.5 g/mol
InChI Key: DYUGKEQFMWCEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide, also known as SGI-1776, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the inhibition of Pim kinases. Pim kinases are serine/threonine protein kinases that promote cell survival and proliferation by phosphorylating various substrates. This compound binds to the ATP-binding site of Pim kinases and prevents their activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is its specificity for Pim kinases. This allows for targeted inhibition of these kinases without affecting other signaling pathways. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One area of interest is the combination of this compound with other anticancer agents to enhance its efficacy. Another area of interest is the evaluation of this compound in combination with immunotherapy for the treatment of cancer. Additionally, the development of more potent and soluble analogs of this compound is also an area of active research.

Synthesis Methods

The synthesis of 6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the reaction of 6-bromoindole with 3-(2-isopropyl-1H-imidazol-1-yl)propylamine in the presence of a palladium catalyst. The resulting intermediate is then coupled with nicotinamide to yield the final product.

Scientific Research Applications

6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of Pim kinases, which are involved in the regulation of cell survival and proliferation. Pim kinases are overexpressed in many types of cancers, including leukemia, lymphoma, and solid tumors. Inhibition of Pim kinases by this compound leads to apoptosis and cell cycle arrest in cancer cells.

properties

IUPAC Name

6-(1H-indol-6-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-16(2)22-25-11-13-28(22)12-3-9-26-23(29)19-6-7-20(27-15-19)18-5-4-17-8-10-24-21(17)14-18/h4-8,10-11,13-16,24H,3,9,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGKEQFMWCEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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